1-Amino-5-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-5-hydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields This compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the fifth position on the anthracene-9,10-dione structure
Preparation Methods
The synthesis of 1-Amino-5-hydroxyanthracene-9,10-dione typically involves several steps, starting from readily available precursors. One common method involves the nitration of anthraquinone followed by reduction to introduce the amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity. For example, a large-scale synthesis of similar compounds involves the use of tetrachlorophthalic anhydride as a starting material, followed by a series of reactions including KF–NaF-mediated conversions .
Chemical Reactions Analysis
1-Amino-5-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-Amino-5-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Amino-5-hydroxyanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the function of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, making it a potential anticancer agent. Additionally, the compound can interact with molecular targets involved in inflammation and angiogenesis, contributing to its therapeutic effects in retinal diseases .
Comparison with Similar Compounds
1-Amino-5-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and applications.
1-Amino-4-hydroxyanthracene-9,10-dione: This derivative lacks the hydroxyl group at the fifth position, which can affect its chemical properties and biological activities.
1-Amino-4-ethynyl-5-hydroxyanthracene-9,10-dione: The presence of an ethynyl group introduces additional reactivity, making it useful in different synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-amino-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6,16H,15H2 |
InChI Key |
ZKHNBCNZDYATQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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